molecular formula C19H21N3O3S2 B2671260 3-(2-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one CAS No. 362501-69-7

3-(2-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Cat. No.: B2671260
CAS No.: 362501-69-7
M. Wt: 403.52
InChI Key: BGENEKCBOCEPET-UHFFFAOYSA-N
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Description

3-(2-Methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one is a complex organic compound that belongs to the class of thienopyrimidines This compound is characterized by its unique structure, which includes a thieno[3,2-d]pyrimidinone core, a methoxyphenyl group, and a pyrrolidinyl-substituted thioether side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Thieno[3,2-d]pyrimidinone Core: This step often involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a carbonyl compound under acidic or basic conditions.

    Introduction of the Methoxyphenyl Group: This can be achieved through electrophilic aromatic substitution reactions, where a methoxyphenyl halide reacts with the thieno[3,2-d]pyrimidinone core in the presence of a base.

    Attachment of the Pyrrolidinyl-Substituted Thioether Side Chain:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols or amines.

    Substitution: The aromatic methoxy group can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as enzyme inhibition or receptor modulation, making them potential candidates for drug discovery and development.

Medicine

The compound’s structural features suggest potential pharmacological properties, including anti-inflammatory, anticancer, or antimicrobial activities

Industry

In the industrial sector, this compound could be used in the synthesis of specialty chemicals, agrochemicals, or advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one would depend on its specific application. Generally, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The thieno[3,2-d]pyrimidinone core could engage in hydrogen bonding, π-π stacking, or hydrophobic interactions, while the methoxyphenyl and pyrrolidinyl-thioether groups could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidin-4(3H)-one Derivatives: Compounds with similar cores but different substituents.

    Methoxyphenyl-Substituted Compounds: Molecules with methoxyphenyl groups attached to various cores.

    Pyrrolidinyl-Substituted Thioethers: Compounds featuring pyrrolidinyl-thioether linkages.

Uniqueness

What sets 3-(2-methoxyphenyl)-2-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one apart is the combination of its structural elements, which confer unique chemical reactivity and potential bioactivity. The integration of a thieno[3,2-d]pyrimidinone core with a methoxyphenyl group and a pyrrolidinyl-thioether side chain creates a versatile scaffold for further functionalization and application in various scientific fields.

Properties

IUPAC Name

3-(2-methoxyphenyl)-2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-6,7-dihydrothieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3S2/c1-25-15-7-3-2-6-14(15)22-18(24)17-13(8-11-26-17)20-19(22)27-12-16(23)21-9-4-5-10-21/h2-3,6-7H,4-5,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGENEKCBOCEPET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2C(=O)C3=C(CCS3)N=C2SCC(=O)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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